(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a structurally complex benzo[d]thiazole derivative featuring a morpholinosulfonyl-substituted benzoyl imino group and a methyl ester moiety. Its Z-configuration at the imino double bond is critical for its stereochemical stability and interaction with biological targets. The benzo[d]thiazole core is known for its role in medicinal chemistry, often contributing to antimicrobial, anticancer, or enzyme-inhibitory activities . The morpholinosulfonyl group enhances solubility and may modulate binding affinity to sulfhydryl-containing proteins or enzymes, while the methyl ester improves bioavailability by facilitating passive cellular uptake .
Properties
IUPAC Name |
methyl 3-ethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-3-25-18-9-6-16(21(27)30-2)14-19(18)32-22(25)23-20(26)15-4-7-17(8-5-15)33(28,29)24-10-12-31-13-11-24/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRVJPPETHUYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 568.63 g/mol. The structure includes a morpholinyl sulfonamide moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The morpholinyl sulfonamide group enhances its binding affinity to enzymes and receptors involved in critical cellular pathways. This interaction can lead to modulation of signaling pathways that are essential for cell proliferation and survival.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of thiazole compounds have been shown to inhibit the replication of viruses such as HIV and VSV (Vesicular Stomatitis Virus). The mechanism often involves interference with viral entry or replication processes, making these compounds potential candidates for antiviral therapy .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have been documented to induce apoptosis in cancer cells by activating specific pathways such as the p53 pathway, leading to cell cycle arrest and programmed cell death . For example, ethyl 2-((4-chlorophenyl)amino)thiazole derivatives showed significant activity in promoting Oct3/4 expression, which is crucial for maintaining stem cell pluripotency and could be leveraged in cancer therapies .
Study on Antiviral Activity
A study involving a series of thiazole derivatives demonstrated significant antiviral activity against HIV. The lead compound showed an IC50 value in the low micromolar range, indicating effective inhibition of viral replication. This suggests that this compound could possess similar efficacy due to its structural similarities .
Research on Anticancer Activity
In a recent study, thiazole-based compounds were screened for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations that did not affect normal cells, suggesting a selective cytotoxic effect . This reinforces the potential application of this compound in targeted cancer therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Benzo[d]Thiazole Derivatives
The benzo[d]thiazole scaffold is shared with several bioactive compounds. For example:
- Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230): This derivative lacks the morpholinosulfonyl group but includes a pyridazine ring. Studies show its moderate inhibitory activity against tyrosine kinases, suggesting that the benzo[d]thiazole-ester framework alone can confer target specificity .
- Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate (I-6473): Replacing the imino group with an ethoxy linker reduces conformational rigidity, leading to weaker binding to hydrophobic enzyme pockets compared to the target compound .
Table 1: Structural and Functional Comparison
Sulfonyl-Containing Compounds
The morpholinosulfonyl group distinguishes the target compound from classical sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate). While metsulfuron-methyl targets acetolactate synthase in plants, the morpholinosulfonyl group in the target compound may interact with eukaryotic enzymes, such as proteases or phosphatases, due to its bulkier and more polar structure .
Research Findings and Mechanistic Insights
- Stereochemical Influence: The Z-configuration of the imino group in the target compound likely stabilizes interactions with chiral binding pockets, as seen in analogous benzo[d]thiazole inhibitors of heat shock proteins .
- Comparative Bioactivity Gaps : Unlike simpler benzoate esters (e.g., I-6230 series), the target compound’s complex structure may limit its metabolic degradation, extending its half-life in biological systems .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : Focus on modular synthesis to assemble the benzothiazole core, morpholinosulfonylbenzoyl group, and carboxylate ester. For example:
Thiazole Core Formation : Use a cyclocondensation reaction between a substituted thiourea and α-haloketone under basic conditions (e.g., KOH/EtOH) .
Imination Step : Introduce the (4-morpholinosulfonyl)benzoyl imine via a Schiff base reaction under anhydrous conditions (e.g., DCM, molecular sieves) to ensure Z-configuration retention .
Esterification : Protect the carboxylic acid group early using methyl iodide in the presence of a base like NaH .
- Validation : Monitor reaction progress via TLC and confirm intermediates using NMR and FTIR .
Q. How can the Z-configuration of the imine group be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for crystal structure determination. Prepare a single crystal via slow evaporation in a solvent like DCM/hexane .
- NOESY NMR : Detect spatial proximity between the morpholinosulfonyl group and the methyl ester to confirm the Z-geometry .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian at B3LYP/6-31G*) .
Advanced Research Questions
Q. How can contradictory solubility data in different solvents be resolved during formulation studies?
- Methodological Answer :
- Systematic Solubility Screening : Test in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents. Use HPLC to quantify solubility limits and correlate with Hansen solubility parameters .
- pH-Dependent Solubility : Assess ionization states via potentiometric titration (e.g., GLpKa) to identify optimal pH for aqueous stability .
- Co-solvency Approach : Blend solvents (e.g., PEG-400/water) to enhance solubility without degradation .
Q. What strategies can mitigate aggregation issues in biological assays?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitor particle size in PBS or cell culture media. Use concentrations below the critical aggregation concentration (CAC) .
- Surfactant Addition : Include 0.01% Tween-80 or Pluronic F-68 to stabilize the compound in solution .
- Structural Analogues : Synthesize derivatives with hydrophilic substituents (e.g., -OH, -SOH) to improve dispersity .
Q. How to elucidate the mechanism of action in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3POZ for MAPK) to predict binding modes. Validate via mutagenesis (e.g., Ala-scanning) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in cell lysates .
Data Contradiction Analysis
Q. How to address discrepancies in IC values across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine) to normalize inter-lab variability .
- ATP Concentration Adjustment : Vary ATP levels (1–100 μM) to assess competition effects and calculate K values .
- Cell Permeability Correction : Measure intracellular concentrations via LC-MS/MS and adjust IC for efflux (e.g., P-gp inhibition with verapamil) .
Theoretical Framework Integration
Q. How to link the compound’s electronic properties to its bioactivity?
- Methodological Answer :
- QSAR Modeling : Calculate descriptors (HOMO/LUMO, logP) using ChemAxon or MOE. Correlate with bioactivity data via partial least squares regression .
- Electron Density Mapping : Perform NBO analysis (Gaussian) to identify electron-deficient regions influencing receptor binding .
- SAR Expansion : Synthesize analogues with electron-withdrawing (e.g., -NO) or donating (-OCH) groups and compare activities .
Experimental Design for Toxicology
Q. What in vitro models are suitable for preliminary toxicity screening?
- Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with CYP3A4 induction (rifampicin pretreatment) and measure ALT/AST release .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology or FLIPR assays .
- Genotoxicity : Perform Ames test (TA98 strain ± S9 metabolic activation) and micronucleus assay in CHO-K1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
